molecular formula C14H19FN2 B12630217 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane

Cat. No.: B12630217
M. Wt: 234.31 g/mol
InChI Key: IKORRSDRCYVOLY-UHFFFAOYSA-N
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Description

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure. This compound contains a fluorophenyl group attached to a diazaspiro nonane core, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6-[(4-Trifluoromethyl)phenyl]methyl-2,6-diazaspiro[3.5]nonane: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    6-[(4-Chlorophenyl)phenyl]methyl-2,6-diazaspiro[3.5]nonane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2/c15-13-4-2-12(3-5-13)8-17-7-1-6-14(11-17)9-16-10-14/h2-5,16H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKORRSDRCYVOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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